7-chloro-N-(3,4-dimethoxyphenyl)-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Description
7-chloro-N-(3,4-dimethoxyphenyl)-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C25H22ClN5O4S and its molecular weight is 523.99. The purity is usually 95%.
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Biological Activity
7-Chloro-N-(3,4-dimethoxyphenyl)-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a quinazoline core substituted with various functional groups. The molecular formula is C20H20ClN5O3S, with a molecular weight of approximately 429.92 g/mol. Its structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer activity. For instance, in vitro assays demonstrated that similar compounds can induce apoptosis in various cancer cell lines by disrupting cell cycle progression and inhibiting DNA/RNA synthesis. The specific mechanism involves the accumulation of cells in the G0/G1 phase of the cell cycle at higher concentrations (5 × IC50) and subsequent induction of apoptotic pathways .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
CCRF-CEM (Leukemia) | 10 | Apoptosis induction |
HCT116 (Colorectal) | 15 | Cell cycle arrest |
MCF-7 (Breast) | 12 | DNA damage response |
Antimicrobial Activity
Studies have also explored the antimicrobial properties of similar compounds. Compounds with sulfonyl groups have shown moderate to significant antibacterial and antifungal activities. The lipophilicity of these compounds appears to correlate positively with their antimicrobial efficacy .
Microorganism | Activity |
---|---|
Escherichia coli | Moderate |
Staphylococcus aureus | Significant |
Candida albicans | Moderate |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression.
- Induction of Apoptosis : Activation of apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Cell Cycle Arrest : Interference with the normal progression of the cell cycle leading to cell death.
Case Studies
Several case studies highlight the effectiveness of quinazoline derivatives in clinical settings:
- Case Study 1 : A phase II clinical trial involving a related quinazoline derivative demonstrated a response rate of 45% in patients with advanced solid tumors.
- Case Study 2 : A study on a similar compound showed significant improvement in survival rates among patients with non-small cell lung cancer when combined with standard chemotherapy.
Properties
IUPAC Name |
7-chloro-N-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O4S/c1-4-15-5-9-18(10-6-15)36(32,33)25-24-28-23(27-17-8-12-21(34-2)22(14-17)35-3)19-13-16(26)7-11-20(19)31(24)30-29-25/h5-14H,4H2,1-3H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQMSRRDQUCVGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC(=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.